REACTION_CXSMILES
|
N1C=CC=CC=1C1NC2C=CC=CC=2N=1.C(=O)([O-])[O-].[Cs+].[Cs+].[NH:22]1[CH:26]=[CH:25][N:24]=[CH:23]1.[Br:27][C:28]1[CH:33]=[CH:32][C:31](I)=[CH:30][C:29]=1[O:35][CH3:36]>[Cu]I.CN(C=O)C>[Br:27][C:28]1[CH:33]=[CH:32][C:31]([N:22]2[CH:26]=[CH:25][N:24]=[CH:23]2)=[CH:30][C:29]=1[O:35][CH3:36] |f:1.2.3|
|
Name
|
|
Quantity
|
287 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1NC2=C(N1)C=CC=C2
|
Name
|
cesium carbonate
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
copper(I) iodide
|
Quantity
|
280 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)I)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
vial fitted with an N2 inlet and magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 90° C. for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromotography (10% to 40% EtOAc in heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1C=NC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |